1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol (CAS 23037-64-1) is a tertiary alcohol derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety attached to a 2-methylpropan-2-ol backbone. The compound’s structure combines the aromaticity and electron-rich nature of the benzodioxole ring with the steric hindrance and reduced reactivity typical of tertiary alcohols. It is commercially available at 97% purity and is used as an intermediate in organic synthesis, particularly in pharmaceutical and fragrance industries .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,12)6-8-3-4-9-10(5-8)14-7-13-9/h3-5,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSGUUZLCSVFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23037-64-1 | |
| Record name | 1-(1,3-dioxaindan-5-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents. One common method includes the acylation of 1,3-benzodioxole using a recyclable heterogeneous acidic catalyst under continuous flow conditions . The reaction is carried out at elevated temperatures (around 100°C) to achieve a high conversion rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and optimized reaction conditions helps in minimizing waste and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating chemical intermediates and specialty chemicals .
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to ketones or aldehydes. |
| Reduction | Forms different alcohol derivatives. |
| Substitution | Participates in nucleophilic substitution reactions. |
Biology
The compound has been studied for its potential biological activities, particularly its effects on microtubules and tubulin. Its mechanism of action involves modulating microtubule assembly, which can lead to cell cycle arrest at the S phase and apoptosis in cancer cells. This makes it a candidate for further research in cancer therapeutics.
Biological Activity:
- Target: Microtubules
- Mode of Action: Suppression of tubulin polymerization
- Result: Induction of apoptosis in cancer cells
Medicine
Research is ongoing to explore the therapeutic applications of this compound. Its potential as an anticancer agent is particularly noteworthy due to its ability to disrupt cell division processes. Additionally, it has been investigated for antimicrobial properties that could be harnessed for developing new drugs .
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Inducing apoptosis in cancer cells. |
| Antimicrobial Agents | Exploring efficacy against various pathogens. |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound in cancer drug development.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound exhibited moderate antibacterial activity, warranting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound may interact with proteins involved in cell division and survival, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural Features and Functional Group Analysis
| Compound Name (CAS) | Molecular Formula | Key Functional Groups | Structural Differentiation from Target Compound |
|---|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol (23037-64-1) | C₁₁H₁₄O₃ | Tertiary alcohol, benzodioxole | Reference compound |
| 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-ol | C₁₀H₁₂O₃ | Primary alcohol, benzodioxole | Hydroxyl group on C1 (vs. C2 in target) |
| (S)-(-)-3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-ol | C₁₁H₁₄O₃ | Primary alcohol, benzodioxole, chiral center | Hydroxyl on C1; methyl on C2; enantiomeric specificity |
| 1-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol (952016-82-9) | C₁₂H₁₆O₃ | Secondary alcohol, benzodioxole | Longer pentyl chain (vs. isopropyl in target) |
| 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (52190-28-0) | C₁₀H₉BrO₃ | Ketone, bromine substituent | Brominated ketone (vs. tertiary alcohol in target) |
| MDMA (Midomafetamine, 42542-10-9) | C₁₁H₁₅NO₂ | Secondary amine, benzodioxole | N-methylpropan-2-amine group (vs. hydroxyl in target) |
Physicochemical Properties
Table 2: Key Physicochemical Data
| Compound Name (CAS) | Boiling Point (°C) | Density (g/cm³) | Solubility/LogP | Optical Activity ([α]D) |
|---|---|---|---|---|
| This compound | Not reported | ~1.10 (predicted) | Moderate lipophilicity | Not applicable |
| (S)-(-)-3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-ol | 116–117 (0.27 mmHg) | 1.033 | High lipophilicity | -11.5 (CHCl₃) |
| 1-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol | 321.2±11.0 (predicted) | 1.151±0.06 | Higher LogP (long chain) | Not reported |
| MDMA (Midomafetamine) | 105–110 (decomposes) | 1.11 | Water-soluble HCl salt | Racemic mixture |
Notes:
- Tertiary alcohols (e.g., target compound) exhibit lower reactivity in nucleophilic substitutions compared to primary/secondary alcohols (e.g., 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-ol) due to steric hindrance .
- The benzodioxole ring enhances metabolic stability but is susceptible to O-demethylenation in vivo, forming reactive o-quinones .
Key Findings :
- The target compound’s tertiary alcohol structure makes it less prone to oxidation compared to primary alcohols like 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-ol .
- Enantiomerically enriched analogues (e.g., (S)-(-)-3-(benzodioxol-5-yl)-2-methylpropan-1-ol) are prioritized in fragrance chemistry for their stereospecific olfactory profiles .
- Brominated ketones (e.g., 1-(benzodioxol-5-yl)-2-bromopropan-1-one) serve as key intermediates in synthesizing psychoactive compounds, highlighting the benzodioxole group’s versatility .
Biological Activity
Overview
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol is an organic compound characterized by a benzodioxole ring connected to a propanol chain. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Its unique structure allows it to interact with cellular components, influencing various biological pathways.
The primary biological activity of this compound is linked to its interaction with microtubules and the protein tubulin . The compound modulates microtubule assembly, leading to:
- Suppression of tubulin polymerization : This action disrupts normal microtubule dynamics, which is crucial for cell division.
- Cell cycle arrest : The compound induces cell cycle arrest at the S phase, preventing cancer cells from proliferating.
- Induction of apoptosis : The disruption of microtubule dynamics triggers programmed cell death in malignant cells.
Pharmacokinetics
The molecular weight of this compound is approximately 198.24 g/mol. Its pharmacokinetic profile has not been extensively detailed in the literature but is expected to involve standard absorption, distribution, metabolism, and excretion (ADME) pathways typical for small organic compounds.
Biological Activity and Applications
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been observed to effectively induce apoptosis in breast cancer cells through its action on microtubules .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties, although specific studies detailing these effects remain limited.
Case Studies and Research Findings
Synthetic Routes
The synthesis of this compound can be achieved through various methods. A common route involves reacting 1-allyl-3,4-methylenedioxybenzene with mercury(II) diacetate followed by reduction using sodium tetrahydroborate. This method provides a high yield of the desired compound while maintaining purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol, and how do yields vary under different conditions?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions using precursors like benzo[d][1,3]dioxole derivatives. For example, a Suzuki-Miyaura coupling with a boronic acid derivative can yield the target compound. In a related synthesis, 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one was synthesized via Claisen-Schmidt condensation with 84% yield under optimized conditions (100°C, Pd catalysis) . Key factors affecting yield include catalyst choice (e.g., Pd(OAc)₂), solvent (dioxane/water mixtures), and purification via silica chromatography .
| Synthesis Parameter | Typical Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Catalyst | Pd(OAc)₂/XPhos |
| Solvent System | Dioxane/H₂O |
| Purification Method | Silica Chromatography |
| Yield Range | 74–84% |
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the benzodioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and the tertiary alcohol group (δ 1.2–1.5 ppm for methyl protons). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₁H₁₂O₃, MW 192.21 g/mol) . For purity assessment, HPLC with UV detection (λ = 254 nm) and a C18 column is recommended, using acetonitrile/water gradients .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?
- Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are effective. For example, stereoselective reduction of a ketone intermediate (e.g., 1-(benzo[d][1,3]dioxol-5-yl)propan-2-one) using NaBH₄ in the presence of a chiral ligand (e.g., (R)-BINOL) can yield enantiomerically pure alcohols (>90% ee). X-ray crystallography (via SHELX refinement) is critical for absolute configuration determination .
Q. What metabolic pathways are predicted for this compound, and how can in vitro assays validate these pathways?
- Methodological Answer : The benzodioxole ring is prone to O-demethylenation via cytochrome P450 enzymes (e.g., CYP2D6), forming reactive o-quinones. In vitro assays using human liver microsomes (HLMs) with NADPH cofactor can quantify metabolic stability. LC-MS/MS monitors metabolites like 1-(3,4-dihydroxyphenyl)-2-methylpropan-2-ol. ADMET studies reveal potential hepatotoxicity due to quinone formation, requiring glutathione trapping experiments to confirm detoxification pathways .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can simulate binding to targets like monoamine transporters. For instance, methylenedioxy derivatives show affinity for dopamine transporters (DAT) via π-π stacking with Phe residues. QSAR models using Hammett substituent constants (σ) correlate electronic effects of substituents on binding potency .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data?
- Methodological Answer : Cross-validate data using multiple techniques:
Reproducibility : Repeat reactions under identical conditions (e.g., catalyst loading, solvent ratios).
Analytical Consistency : Compare NMR chemical shifts with literature (e.g., δ 6.8–7.1 ppm for benzodioxole aromatic protons vs. δ 6.5–6.7 ppm in conflicting reports).
Crystallographic Validation : Use single-crystal X-ray diffraction (Mercury CSD software) to resolve structural ambiguities .
Experimental Design Considerations
Q. What strategies optimize the scalability of this compound’s synthesis for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry improves scalability. For example, continuous flow reactors with immobilized Pd catalysts reduce reaction times (<2 hours) and enhance reproducibility. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time .
Specialized Applications
Q. How can this compound serve as a precursor for organoselenium derivatives with unique reactivity?
- Methodological Answer : React the alcohol with selenating agents (e.g., NaHSe) to form selenides. For example, 1-((benzo[d][1,3]dioxol-5-yl)methyl)diselane derivatives exhibit redox-active behavior, characterized by ⁷⁷Se NMR (δ 200–300 ppm) and thermogravimetric analysis (TGA) for thermal stability assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
